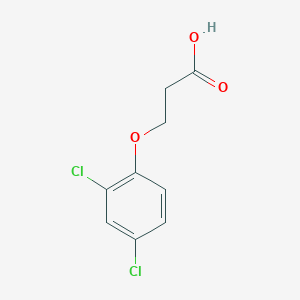
3-(2,4-ジクロロフェノキシ)プロパン酸
概要
説明
3-(2,4-Dichlorophenoxy)propanoic acid is an organic compound belonging to the class of aryloxyphenoxypropionic acids. It is characterized by the presence of a propanoic acid moiety attached to a dichlorophenoxy group. This compound is widely recognized for its applications in agriculture as a herbicide, particularly for controlling broadleaf weeds.
科学的研究の応用
3-(2,4-Dichlorophenoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound serves as a model herbicide in studies investigating plant physiology and herbicide resistance.
Medicine: Research explores its potential effects on human health and its role as a reference compound in toxicological studies.
Industry: Beyond agriculture, it is utilized in the synthesis of dyes and optical brightening agents .
作用機序
Target of Action
The primary target of 3-(2,4-Dichlorophenoxy)propanoic acid is the human sweet taste receptor, specifically the transmembrane domain of the T1R3 subunit (T1R3-TMD) of the receptor . This receptor plays a crucial role in the perception of sweetness in humans.
Mode of Action
The compound interacts with the T1R3-TMD of the sweet taste receptor. The (S)-isomers of both lactisole and 2,4-DP, which share the same molecular skeleton as 3-(2,4-Dichlorophenoxy)propanoic acid, interact with the same seven residues in T1R3-TMD . The inhibitory potencies of these inhibitors are mainly due to stabilizing interactions mediated via their carboxyl groups in the vertical dimension of the ligand pocket of T1R3-TMD .
Pharmacokinetics
It is known that the compound is a solid at room temperature
Result of Action
The primary result of the action of 3-(2,4-Dichlorophenoxy)propanoic acid is the inhibition of the human sweet taste receptor . This can lead to a decrease in the perception of sweetness, which could potentially be used to help manage conditions such as obesity and diabetes.
Action Environment
The action, efficacy, and stability of 3-(2,4-Dichlorophenoxy)propanoic acid can be influenced by various environmental factors. For example, the compound’s volatility and leaching risks can be reduced through the use of nanocarrier-based formulations . Additionally, the compound’s action can be influenced by the pH and temperature of its environment .
準備方法
Synthetic Routes and Reaction Conditions: 3-(2,4-Dichlorophenoxy)propanoic acid can be synthesized through the esterification of 2,4-dichlorophenol with acrylic acid. The reaction typically occurs under alkaline conditions, using catalysts such as triethylamine or potassium carbonate . The process involves the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods: In industrial settings, the synthesis of 3-(2,4-dichlorophenoxy)propanoic acid often employs solvent-based methods to enhance yield and reduce waste. The use of solvents allows for better control over reaction conditions and facilitates the recovery and reuse of reactants, thereby lowering production costs .
化学反応の分析
Types of Reactions: 3-(2,4-Dichlorophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products:
Oxidation: Formation of dichlorophenoxyacetic acid.
Reduction: Production of dichlorophenoxypropanol.
Substitution: Generation of various substituted phenoxypropanoic acids depending on the nucleophile used
類似化合物との比較
2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with a similar mode of action.
Diclofop-methyl: A related aryloxyphenoxypropionic acid used for controlling grass weeds.
Mecoprop: A compound with similar herbicidal properties but different structural features.
Uniqueness: 3-(2,4-Dichlorophenoxy)propanoic acid is unique due to its specific structural configuration, which imparts distinct physicochemical properties and biological activity. Its dichlorophenoxy group enhances its herbicidal efficacy and environmental stability compared to other similar compounds .
特性
IUPAC Name |
3-(2,4-dichlorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c10-6-1-2-8(7(11)5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUAIKXCACQSGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20954490 | |
| Record name | 3-(2,4-Dichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3284-80-8 | |
| Record name | 3-(2,4-Dichlorophenoxy)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3284-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-(2,4-dichlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003284808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,4-Dichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

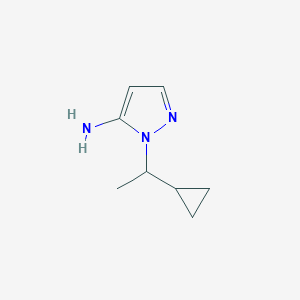


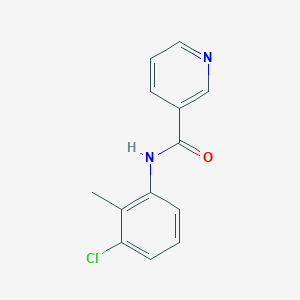
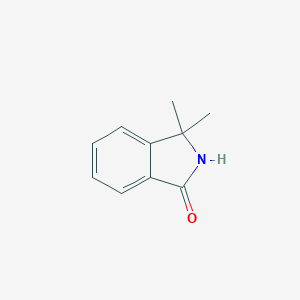
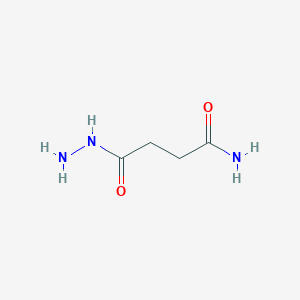
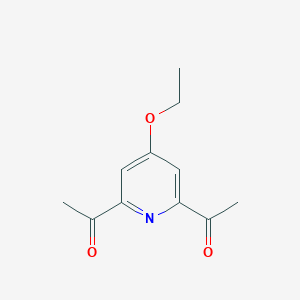
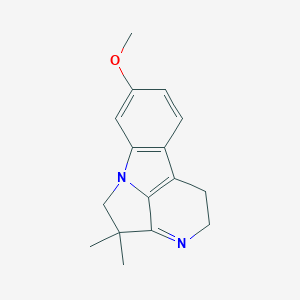
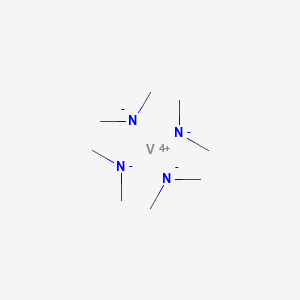
![4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B178583.png)
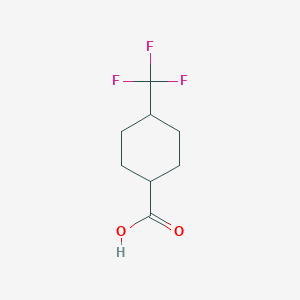
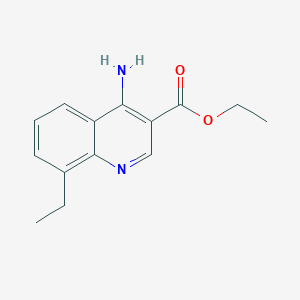
![1-Azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B178587.png)

